molecular formula C17H12ClNO3 B11358868 2-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

2-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

Cat. No.: B11358868
M. Wt: 313.7 g/mol
InChI Key: ZWRWSBNWYVGLKP-UHFFFAOYSA-N
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Description

2-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound also features a 2-methylphenyl group and a 4-chlorophenyl group attached to the oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:

  • Formation of the Oxazole Ring: : The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and a nitrile oxide. The reaction is typically carried out under reflux conditions in the presence of a base, such as sodium hydroxide or potassium carbonate.

  • Introduction of the Phenyl Groups: : The 2-methylphenyl and 4-chlorophenyl groups can be introduced through a Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid derivative of the phenyl groups with a halogenated oxazole intermediate in the presence of a palladium catalyst and a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance product purity.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives with different oxidation states.

  • Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized oxazole derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

2-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:

  • Chemistry: : The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: : It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group and has been studied for its antiviral activity.

    N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar aromatic structure and is investigated for its antimicrobial and anticancer properties.

Uniqueness

2-Methylphenyl 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the oxazole ring, which imparts specific chemical and biological properties

Properties

Molecular Formula

C17H12ClNO3

Molecular Weight

313.7 g/mol

IUPAC Name

(2-methylphenyl) 5-(4-chlorophenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H12ClNO3/c1-11-4-2-3-5-15(11)21-17(20)14-10-16(22-19-14)12-6-8-13(18)9-7-12/h2-10H,1H3

InChI Key

ZWRWSBNWYVGLKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC(=O)C2=NOC(=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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